1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine 1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 918801-77-1
VCID: VC16943582
InChI: InChI=1S/C21H23N3/c22-21-23-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,22,23)
SMILES:
Molecular Formula: C21H23N3
Molecular Weight: 317.4 g/mol

1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine

CAS No.: 918801-77-1

Cat. No.: VC16943582

Molecular Formula: C21H23N3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine - 918801-77-1

Specification

CAS No. 918801-77-1
Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
IUPAC Name 1-cyclohexyl-4,5-diphenylimidazol-2-amine
Standard InChI InChI=1S/C21H23N3/c22-21-23-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,22,23)
Standard InChI Key QCRPYGXCYRMJBA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine features a five-membered imidazole ring substituted at positions 1, 4, and 5. The nitrogen at position 1 bears a cyclohexyl group, while positions 4 and 5 are occupied by phenyl rings. The amine (-NH2) functional group at position 2 distinguishes it from other imidazole derivatives, such as 4,5-diphenylimidazol-2-one (PubChem CID 73136) or thiol-modified variants . The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence solubility and biological interactions .

Synthetic Considerations

While no explicit synthesis protocol for 1-cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine is documented in the reviewed literature, plausible routes can be extrapolated from methods used for related compounds:

Imidazole Core Formation

The 4,5-diphenylimidazole backbone could be synthesized via cyclocondensation of benzil with ammonium acetate and an aldehyde, as demonstrated in the preparation of 4,5-diphenyl-1H-imidazole derivatives . For example, reaction of benzil with cyclohexylamine under acidic conditions might yield the 1-cyclohexyl-substituted intermediate.

Physicochemical Properties (Hypothetical)

PropertyPredicted CharacteristicsBasis for Prediction
Molecular Weight~369.5 g/molC21H23N3
SolubilityLow water solubility; soluble in DCM, DMSOHigh aryl/cyclohexyl content
LogP~4.2Hydrophobic substituents
pKa (amine)~6.8–7.5Comparable to aromatic amines

Research Gaps and Future Directions

  • Synthetic Optimization: Development of regioselective methods for introducing the cyclohexyl and amine groups without side reactions.

  • Coordination Chemistry: Exploration of transition metal complexes using the amine as a ligand, building on gold-imidazolylidene systems .

  • Biological Screening: Evaluation against drug-resistant cancer cell lines and microbial strains, following protocols in .

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